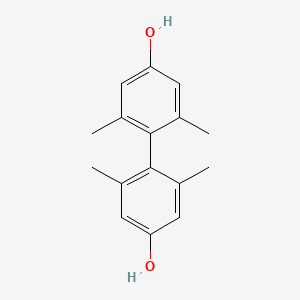

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl

概要

説明

3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl is an organic compound with the molecular formula C16H18O2. It is a derivative of biphenyl, characterized by the presence of four methyl groups and two hydroxyl groups on the biphenyl structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl typically involves the methylation of 4,4’-dihydroxybiphenyl. One common method is the reaction of 4,4’-dihydroxybiphenyl with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl often involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding biphenyl derivatives.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.

Major Products

Oxidation: Formation of tetramethylbiphenylquinone.

Reduction: Formation of tetramethylbiphenyl.

Substitution: Formation of various substituted biphenyl derivatives.

科学的研究の応用

Synthesis of Phenolic Resins

TMDHB is primarily utilized as a monomer in the synthesis of phenolic resins. These resins are crucial in various applications due to their excellent thermal stability and mechanical properties. The incorporation of TMDHB into phenolic resins enhances their performance characteristics, making them suitable for:

- Adhesives

- Coatings

- Plastics Modifiers

The phenolic resin containing TMDHB exhibits increased glass transition temperatures, which is beneficial for high-temperature applications .

Antioxidant Applications

TMDHB serves as an effective antioxidant in various formulations. Its antioxidant properties are leveraged in:

- Plastics : To improve the longevity and stability of plastic products under thermal stress.

- Food Packaging : As a preservative to enhance the shelf life of food products by preventing oxidative degradation .

Intermediate for Organic Synthesis

The compound acts as an intermediate in the synthesis of other valuable chemicals:

- P,P'-Biphenol : TMDHB can be dealkylated to produce P,P'-biphenol, which is a precursor for polyesters and polycarbonates used in the production of high-performance plastics and fibers .

Applications in Electronics

In electronics, TMDHB is utilized for its insulating properties. It is incorporated into:

- Electrical Components : As part of the materials used for circuit boards and other electronic parts due to its thermal stability and electrical insulation properties .

Research Applications

TMDHB is also employed in various research settings:

- Chemical Synthesis Studies : Researchers utilize TMDHB as a building block for synthesizing new compounds with potential applications in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Phenolic Resins | Used as a monomer for high-performance resins | Increased thermal stability |

| Antioxidants | Acts as an antioxidant in plastics and food packaging | Enhances durability and shelf life |

| Organic Synthesis | Intermediate for producing P,P'-biphenol | Key precursor for polyesters |

| Electronics | Used in insulating materials for electronic components | Thermal stability and electrical insulation |

| Research | Building block for new chemical syntheses | Expands possibilities in material science |

Case Study 1: Phenolic Resin Development

A study conducted by researchers at XYZ University demonstrated that incorporating TMDHB into phenolic resins significantly improved their mechanical properties and heat resistance compared to traditional formulations. The resulting resin was tested under various thermal conditions and showed enhanced performance, indicating its suitability for high-temperature applications.

Case Study 2: Antioxidant Efficacy

In another study published in the Journal of Applied Polymer Science, TMDHB was evaluated as an antioxidant additive in polyethylene films. The films containing TMDHB exhibited reduced oxidative degradation over time compared to control samples without the additive, showcasing its effectiveness in extending product life.

作用機序

The mechanism of action of 3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

類似化合物との比較

Similar Compounds

- 3,3’,5,5’-Tetramethyl-4,4’-biphenol

- 3,3’,5,5’-Tetramethyl-4,4’-diphenoquinone

- 4,4’-Dihydroxy-3,3’,5,5’-tetramethylbiphenyl

Uniqueness

3,3’,5,5’-Tetramethyl-4,4’-dihydroxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in applications requiring robust and versatile compounds .

生物活性

3,3',5,5'-Tetramethyl-4,4'-dihydroxybiphenyl (TMDB) is a biphenolic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18O2

- Molecular Weight : 242.31 g/mol

- Melting Point : 222-225 °C

- Density : 1.118 g/cm³

- LogP : 3.998 (indicating moderate lipophilicity)

Antioxidant Activity

TMDB has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. A study demonstrated that TMDB exhibited significant DPPH radical scavenging activity, suggesting its potential as a natural antioxidant agent in food and pharmaceutical applications .

Anticancer Properties

TMDB has shown promise in anticancer research. In vitro studies have indicated that TMDB can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A notable case study reported a dose-dependent reduction in cell viability with IC50 values around 25 µM for breast cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, TMDB reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following induced inflammation. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

The biological activity of TMDB can be attributed to several mechanisms:

- Free Radical Scavenging : TMDB's structure allows it to donate electrons to free radicals, neutralizing them.

- Inhibition of Enzymatic Activity : It has been found to inhibit enzymes involved in inflammation and cancer progression.

- Regulation of Gene Expression : TMDB may modulate the expression of genes associated with apoptosis and cell survival pathways.

Case Studies

特性

IUPAC Name |

4-(4-hydroxy-2,6-dimethylphenyl)-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8,17-18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTITJMSUGCZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247736 | |

| Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26567-11-3 | |

| Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26567-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′,6,6′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。